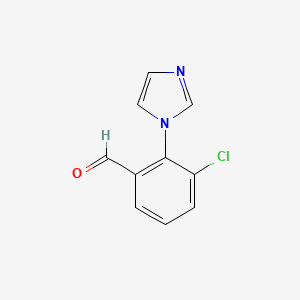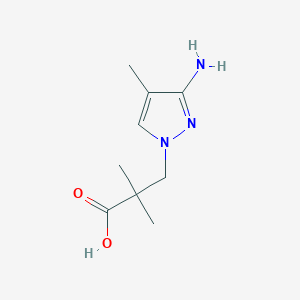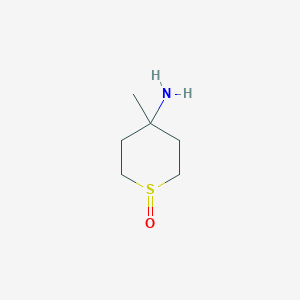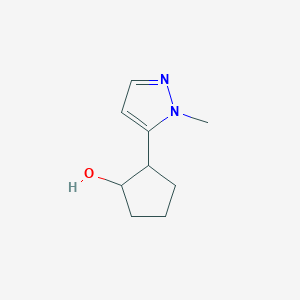
3-Chloro-2-(1H-imidazol-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-(1H-imidazol-1-yl)benzaldehyde is a chemical compound that features a benzaldehyde moiety substituted with a chlorine atom and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(1H-imidazol-1-yl)benzaldehyde typically involves the reaction of 3-chlorobenzaldehyde with imidazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism where the imidazole ring attaches to the benzaldehyde moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-(1H-imidazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 3-Chloro-2-(1H-imidazol-1-yl)benzoic acid.
Reduction: 3-Chloro-2-(1H-imidazol-1-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-2-(1H-imidazol-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-(1H-imidazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The imidazole ring can interact with metal ions or other active sites, leading to the desired biological effect. The exact pathways involved can vary based on the target and the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-3-(1H-imidazol-1-yl)benzaldehyde
- 4-Chloro-2-(1H-imidazol-1-yl)benzaldehyde
- 3-Bromo-2-(1H-imidazol-1-yl)benzaldehyde
Uniqueness
3-Chloro-2-(1H-imidazol-1-yl)benzaldehyde is unique due to the specific positioning of the chlorine atom and the imidazole ring on the benzaldehyde moiety. This unique structure can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C10H7ClN2O |
|---|---|
Peso molecular |
206.63 g/mol |
Nombre IUPAC |
3-chloro-2-imidazol-1-ylbenzaldehyde |
InChI |
InChI=1S/C10H7ClN2O/c11-9-3-1-2-8(6-14)10(9)13-5-4-12-7-13/h1-7H |
Clave InChI |
IMCOWXOHMWLQOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)N2C=CN=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13303199.png)
amine](/img/structure/B13303201.png)
![1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine](/img/structure/B13303206.png)
![2-([(Tert-butoxy)carbonyl]amino)-5-fluoropentanoic acid](/img/structure/B13303210.png)

![1-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13303216.png)



![2-(Butan-2-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B13303251.png)


amine](/img/structure/B13303269.png)
![3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane](/img/structure/B13303273.png)
